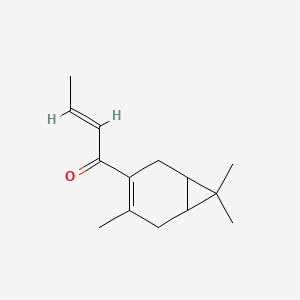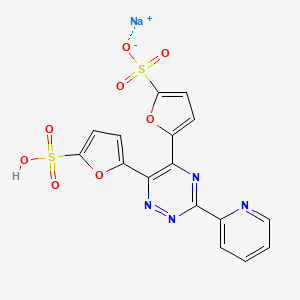
Diethyl 2-((aminocarbonyl)(3-cyclohexyl-3-hydroxypropyl)amino)nonanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-((aminocarbonyl)(3-cyclohexyl-3-hydroxypropyl)amino)nonanedioate is a complex organic compound with a unique structure that includes both hydrophilic and hydrophobic regions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-((aminocarbonyl)(3-cyclohexyl-3-hydroxypropyl)amino)nonanedioate typically involves multiple steps, starting from readily available starting materials. The process generally includes the following steps:
Formation of the Aminocarbonyl Intermediate: This step involves the reaction of a suitable amine with a carbonyl compound under controlled conditions to form the aminocarbonyl intermediate.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a substitution reaction, where a cyclohexyl halide reacts with the aminocarbonyl intermediate.
Hydroxypropyl Group Addition: The hydroxypropyl group is added via a nucleophilic substitution reaction, where a hydroxypropyl halide reacts with the cyclohexyl-substituted intermediate.
Esterification: The final step involves the esterification of the nonanedioic acid with ethanol to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-((aminocarbonyl)(3-cyclohexyl-3-hydroxypropyl)amino)nonanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Diethyl 2-((aminocarbonyl)(3-cyclohexyl-3-hydroxypropyl)amino)nonanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl 2-((aminocarbonyl)(3-cyclohexyl-3-hydroxypropyl)amino)nonanedioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Diethyl 2-((aminocarbonyl)(3-cyclohexyl-3-hydroxypropyl)amino)nonanedioate can be compared with similar compounds such as:
Diethyl 2-((aminocarbonyl)(3-phenyl-3-hydroxypropyl)amino)nonanedioate: This compound has a phenyl group instead of a cyclohexyl group, which may affect its chemical properties and biological activity.
Diethyl 2-((aminocarbonyl)(3-methyl-3-hydroxypropyl)amino)nonanedioate: The presence of a methyl group instead of a cyclohexyl group can lead to differences in reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
72814-26-7 |
|---|---|
Formule moléculaire |
C23H42N2O6 |
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
diethyl 2-[carbamoyl-(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate |
InChI |
InChI=1S/C23H42N2O6/c1-3-30-21(27)15-11-6-5-10-14-19(22(28)31-4-2)25(23(24)29)17-16-20(26)18-12-8-7-9-13-18/h18-20,26H,3-17H2,1-2H3,(H2,24,29) |
Clé InChI |
FBGRKWRYTJJONG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCCC(C(=O)OCC)N(CCC(C1CCCCC1)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















